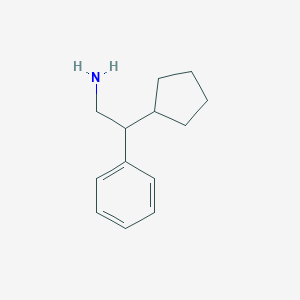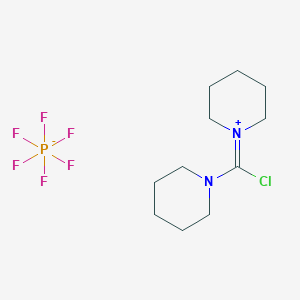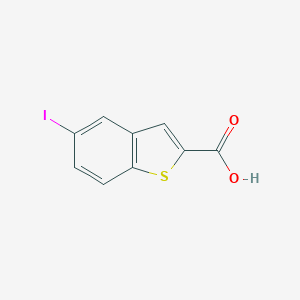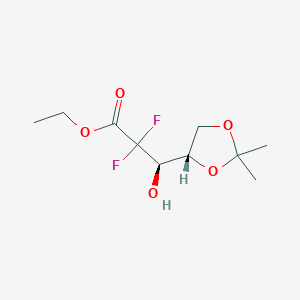
(R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral compound that has two enantiomers, and the (R) enantiomer has been found to have potent biological activity.
Wissenschaftliche Forschungsanwendungen
(R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate has been found to have potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antiviral properties, as well as its potential as an anticancer agent. It has also been investigated for its use in the synthesis of chiral compounds and as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of (R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. It has also been proposed that it may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that (R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate has minimal toxicity to mammalian cells. It has been found to have potent antibacterial and antifungal activity, with some studies showing that it is more effective than existing antibiotics and antifungal agents. It has also been shown to have antiviral activity against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate is its high potency and selectivity towards certain microorganisms. This makes it a promising candidate for the development of new antibiotics and antifungal agents. However, its synthesis method is complex and requires the use of hazardous chemicals, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on (R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate. One area of focus is the development of new antibiotics and antifungal agents based on its structure and mechanism of action. Another area of interest is its potential as an anticancer agent, as preliminary studies have shown promising results. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Synthesemethoden
The synthesis of (R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate involves the reaction of (R)-glycidol with ethyl 2,2-difluoro-3-oxopropanoate in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with (S)-2,2-dimethyl-1,3-dioxolane-4-methanol to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the (R)-enantiomer.
Eigenschaften
CAS-Nummer |
166376-98-3 |
|---|---|
Produktname |
(R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
Molekularformel |
C10H16F2O5 |
Molekulargewicht |
254.23 g/mol |
IUPAC-Name |
ethyl (3R)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate |
InChI |
InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
OUFRYOWGFSOSEY-NKWVEPMBSA-N |
Isomerische SMILES |
CCOC(=O)C([C@@H]([C@@H]1COC(O1)(C)C)O)(F)F |
SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F |
Kanonische SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F |
Synonyme |
2-DEOXY-2,2-DIFLUORO-4,5-O-(1-METHYLETHYLIDENE)-L-THREO-PENTONIC ACID, ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





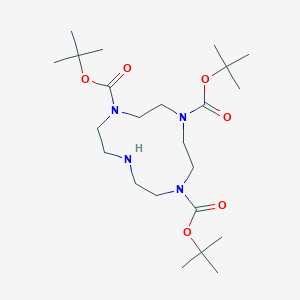
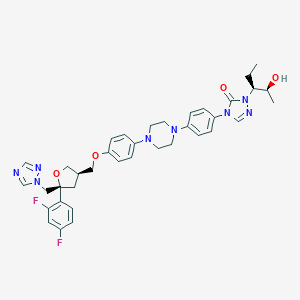
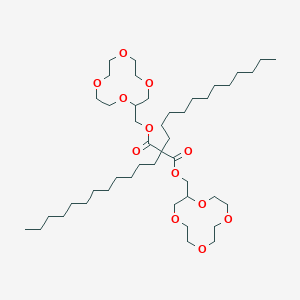
![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)
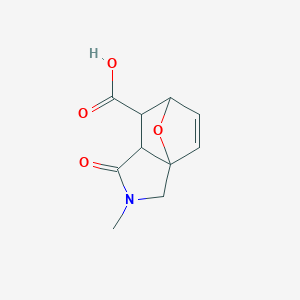

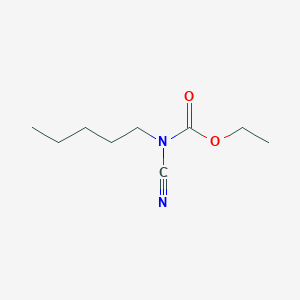
![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)
